molecular formula C13H19BrN2O B7865025 (S)-2-Amino-N-(3-bromo-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(3-bromo-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7865025
M. Wt: 299.21 g/mol
InChI Key: OLCAAASHGJIFTE-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(3-bromo-benzyl)-3,N-dimethyl-butyramide is a chiral chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This butyramide derivative features a stereospecific (S)-configured amino center and a 3-bromo-benzyl group, a structure that suggests potential as a key intermediate or a pharmacophore in drug discovery. The presence of the bromine atom on the benzyl ring is particularly valuable, as it serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . Structurally related compounds, such as those with dichlorobenzyl or pyridyl substitutions, are frequently explored in scientific research, underscoring the utility of this chemical class . The benzylamine moiety is a common building block in the synthesis of various pharmaceuticals . The specific stereochemistry and substitution pattern of this molecule make it a compelling candidate for investigating selective enzyme inhibition, receptor modulation, and other biological mechanisms. This product is intended for research and development purposes only. Hazard Information: While a specific hazard assessment for this compound is not available, handling should adhere to strict safety protocols. Refer to the Safety Data Sheet (SDS) before use. General hazard statements may include: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

(2S)-2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCAAASHGJIFTE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(3-bromo-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound notable for its unique molecular structure, which includes an amino group, a bromo-substituted benzyl moiety, and a butyramide backbone. This compound has garnered attention in pharmacology due to its potential biological activities, particularly in modulating neurotransmitter systems and enzyme activities.

The chemical formula of this compound is C13_{13}H16_{16}BrN1_{1}O, with a molar mass of approximately 299.21 g/mol. The chirality indicated by the (S) configuration at the second carbon of the butyramide chain is critical as it can significantly influence the compound's biological interactions and efficacy.

The mechanism of action for this compound involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. The presence of the bromo group is believed to enhance the compound's binding affinity to certain receptors, potentially leading to increased therapeutic efficacy.

Preliminary studies suggest that this compound may act as an inhibitor of various enzymes involved in metabolic pathways, thereby influencing cellular functions such as glucose uptake and neurotransmission.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against A. baumannii
This compound4-82-4
Control Compound A1632
Control Compound B816

Neurotransmitter Modulation

The compound has also been studied for its effects on neurotransmitter systems. It appears to modulate the activity of serotonin and dopamine receptors, which could have implications for treating neurological disorders.

Case Study: Neurotransmitter Interaction

In a study examining the effects of this compound on dopamine receptor activity in vitro, researchers found that it significantly increased dopamine receptor binding affinity compared to control compounds. The results suggest potential applications in treating conditions like depression or schizophrenia.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at concentrations up to 100 mg/kg. However, further studies are needed to fully elucidate its safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Derivatives

(S)-2-Amino-N-(3,4-dichloro-benzyl)-3,N-dimethyl-butyramide
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O
  • Molar Mass : 289.20 g/mol
  • Key Differences :
    • Replaces bromine with 3,4-dichloro substituents on the benzyl ring.
    • Lower molar mass due to chlorine substitution.
    • Enhanced lipophilicity compared to the bromo analog (Cl vs. Br electronegativity and size differences).
  • Applications : Likely exhibits altered binding affinity in biological systems due to dual chlorine atoms, which may enhance interactions with hydrophobic pockets in enzymes .
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide
  • CAS : 1308634-49-2
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O (same as 3,4-dichloro analog)
  • Key Differences: 2,3-Dichloro substitution alters steric and electronic effects compared to the 3,4-isomer.
  • Implications : Positional isomerism could lead to distinct activity profiles in drug-receptor interactions .
Table 1: Halogen-Substituted Analogs Comparison
Compound Substituents Molar Mass (g/mol) Key Properties
Target Compound (3-bromo) 3-Br 313.20 High polarizability due to Br
3,4-Dichloro analog 3-Cl, 4-Cl 289.20 Enhanced lipophilicity
2,3-Dichloro analog 2-Cl, 3-Cl 289.20 Steric hindrance at ortho position

Heterocyclic and Alkyl-Substituted Analogs

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide
  • CAS : 72004-10-5
  • Molecular Formula : C₁₇H₂₅N₂OS
  • Key Features: Incorporates a cyclopropyl group and 4-methylsulfanyl substituent. Cyclopropane ring adds rigidity, possibly enhancing metabolic stability .
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
  • Molecular Formula : C₁₃H₁₈ClN₅O
  • Key Features: Pyrazine ring replaces benzyl group, introducing nitrogen-rich aromaticity. Potential for π-π stacking or interactions with nucleic acids. Chlorine at pyrazine’s 3-position may modulate electronic properties .
Table 2: Heterocyclic Analogs Comparison
Compound Structural Features Potential Applications
Target Compound (3-bromo) Bromobenzyl, dimethyl butyramide Enzyme inhibition via halogen bonding
4-Methylsulfanyl analog Sulfur, cyclopropyl Metal-catalyzed C–H functionalization
Pyrazine analog Nitrogen-rich heterocycle Nucleic acid targeting

Physicochemical Properties

  • Melting Points :
    • Bromo and chloro analogs likely exhibit higher melting points than alkyl-substituted derivatives due to stronger halogen-related intermolecular forces. For example, butyramide analogs in show melting points decreasing with longer alkyl chains (180–182°C for butyramide vs. 143–144°C for heptanamide) .
  • Optical Activity :
    • The target compound’s [α]D value is unreported, but similar chiral amides (e.g., ’s 5a-5d) exhibit moderate optical rotations (+4.5° to +6.4°), suggesting comparable stereochemical influence .

Preparation Methods

Reaction Setup and Parameters

ParameterSpecification
Electrolyte10–20% H₂SO₄, 35–45% HBr
ElectrodesPlatinum (1.0 cm spacing)
Current Density0.40 A
Voltage1.5 V
Temperature25°C
Reaction Time4 hours

Procedure :

  • Dissolve 2-amino-N,3-dimethyl-benzamide (5 g) in tetrahydrofuran (50 mL).

  • Add H₂SO₄ (50 mL, 10%) and HBr (10 g, 40%) to the electrolytic cell.

  • Perform constant-current electrolysis, monitoring bromine generation via UV-Vis.

  • Neutralize with Na₂CO₃ to pH 8–9, isolate via vacuum filtration.

Outcomes :

  • Yield : 97.12%

  • Purity : >95% (HPLC)

  • Advantages : Eliminates liquid Br₂, reduces equipment corrosion.

Stereoselective Amidation and Benzylation

Building on Evitachem’s protocol for analogous compounds:

Stepwise Synthesis

  • Amide Formation :
    React (S)-2-amino-3-methylbutanoic acid with dimethylamine hydrochloride in DMF using HATU as coupling agent (0°C → rt, 12 h).

  • Benzylation :
    Treat the amide intermediate with 3-bromo-benzyl chloride (1.2 eq) in THF using K₂CO₃ as base (reflux, 6 h).

Optimization Data :

ConditionVariationYield (%)
SolventTHF vs. DMF89 vs. 72
BaseK₂CO₃ vs. Et₃N91 vs. 65
TemperatureReflux vs. 50°C88 vs. 53

Chiral Integrity :

  • 99% ee maintained (confirmed via chiral HPLC).

Alternative Bromination Strategies

Radical Bromination with NBS

Exposure of N-(3-methyl-benzyl)-precursor to N-bromosuccinimide (NBS) under UV light (λ = 365 nm) in CCl₄:

Limitations :

  • Poor regioselectivity (40% para-bromo byproduct).

  • Requires rigorous exclusion of moisture.

Transition Metal-Mediated Bromination

Pd(OAc)₂-catalyzed coupling with CuBr₂ in acetic acid (80°C, 8 h):

Results :

  • 78% yield but significant decomposition upon scale-up.

  • Residual palladium >50 ppm (ICP-MS).

Industrial Scalability Challenges

ParameterLab Scale (10 g)Pilot Plant (1 kg)
Yield97%89%
Reaction Time4 h6.5 h
Purity>95%92%

Key scalability barriers include heat dissipation in large electrolytic cells and consistent bromide ion concentration gradients .

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